molecular formula C22H20Ca2N2O8 B14793619 dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate

dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate

Cat. No.: B14793619
M. Wt: 520.6 g/mol
InChI Key: URCORIIAEVPLGB-GTZIVVOKSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxycycline calcium involves the reaction of doxycycline with calcium ions. The process typically includes the following steps:

    Dissolution: Doxycycline is dissolved in a suitable solvent, such as water or ethanol.

    Addition of Calcium Ions: Calcium chloride or another calcium salt is added to the solution.

    Precipitation: The mixture is stirred, and the doxycycline calcium precipitates out of the solution.

    Filtration and Drying: The precipitate is filtered and dried to obtain the final product.

Industrial Production Methods

Industrial production of doxycycline calcium follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, precipitation, and filtration. Quality control measures ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Doxycycline calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various doxycycline analogs .

Scientific Research Applications

Doxycycline calcium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antibiotic synthesis and modification.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Employed in the treatment of bacterial infections and as an anti-cancer agent.

    Industry: Utilized in the development of new antibiotics and MMP inhibitors.

Mechanism of Action

Doxycycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .

In cancer research, doxycycline calcium inhibits MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, doxycycline calcium can reduce tumor invasion and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxycycline calcium is unique due to its dual role as an antibiotic and MMP inhibitor. Its enhanced stability and bioavailability compared to other tetracyclines make it a preferred choice in both clinical and research settings .

Properties

Molecular Formula

C22H20Ca2N2O8

Molecular Weight

520.6 g/mol

IUPAC Name

dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate

InChI

InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7?,10?,14?,15?,17?,22-;;/m0../s1

InChI Key

URCORIIAEVPLGB-GTZIVVOKSA-K

Isomeric SMILES

CC1C2C(C3C(C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2]

Canonical SMILES

CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2]

Origin of Product

United States

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